![molecular formula C20H27O3P B13395165 [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is a chiral organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a chiral carbon center, which is further substituted with methoxymethoxy and dimethylbutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylphosphine oxide and a chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the diphenylphosphine oxide, followed by the addition of the chiral precursor.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the phosphine oxide, while reduction may produce the corresponding phosphine.
科学研究应用
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
作用机制
The mechanism by which (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The phosphine oxide group plays a crucial role in stabilizing transition states and intermediates during catalytic processes.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Lacks the chiral center and additional substituents.
(S)-2,3-dimethylbutylphosphine oxide: Similar structure but without the methoxymethoxy group.
®-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide: Enantiomer of the compound .
Uniqueness
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is unique due to its specific chiral configuration and the presence of both methoxymethoxy and dimethylbutyl groups. These structural features contribute to its distinct reactivity and selectivity in various chemical and biological applications.
属性
分子式 |
C20H27O3P |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
InChI 键 |
UEUUZAHLJDYELG-UHFFFAOYSA-N |
规范 SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


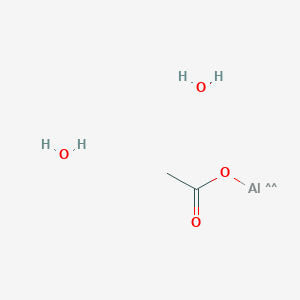
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)
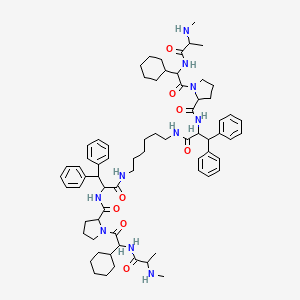
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)
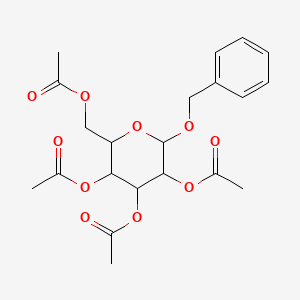
![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)
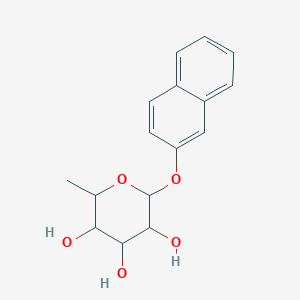
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
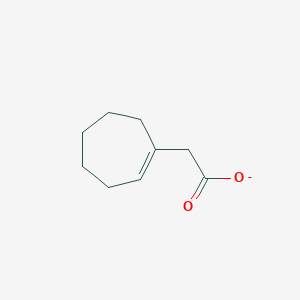

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
